(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide

Xanthine Oxidase Inhibition Structure-Activity Relationship Hydrazone Derivatives

The compound (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide (CAS 330672-01-0) is a synthetic hydrazone derivative formed by the condensation of 4-isopropylbenzaldehyde and 3-nitrobenzohydrazide. Characterized by a carbon-nitrogen double bond (C=N), a nitro group, and an isopropyl-substituted aromatic ring, it belongs to a class of molecules with reported potential in various biological applications, including antimicrobial and enzyme inhibition.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 330672-01-0
Cat. No. B2881954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide
CAS330672-01-0
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C17H17N3O3/c1-12(2)14-8-6-13(7-9-14)11-18-19-17(21)15-4-3-5-16(10-15)20(22)23/h3-12H,1-2H3,(H,19,21)/b18-11+
InChIKeyYMWQTALHZMGXGE-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide (CAS 330672-01-0)


The compound (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide (CAS 330672-01-0) is a synthetic hydrazone derivative formed by the condensation of 4-isopropylbenzaldehyde and 3-nitrobenzohydrazide . Characterized by a carbon-nitrogen double bond (C=N), a nitro group, and an isopropyl-substituted aromatic ring, it belongs to a class of molecules with reported potential in various biological applications, including antimicrobial and enzyme inhibition [1]. While direct biological data for this exact compound is limited in primary literature, its distinct structural features, particularly the 4-isopropyl substituent on the benzylidene ring, differentiate it from closely related analogs in terms of physicochemical properties and potential intermolecular interactions, making it a valuable candidate for targeted research procurement.

Why Analogs of (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide Cannot Be Casually Substituted


In the hydrazone class, subtle variations in substituents on the benzylidene ring profoundly impact biological activity. For instance, replacing a 4-fluoro group with a 4-isopropyl group on a 3-nitrobenzohydrazide scaffold leads to a different molecular geometry, lipophilicity, and electronic profile [1]. A study on N'-(4-fluorobenzylidene)-3-nitrobenzohydrazide demonstrated its effectiveness as a xanthine oxidase (XO) inhibitor, a property not guaranteed for its isopropyl analog due to the different steric and hydrophobic interactions at the enzyme's active site [2]. Generalizing results across a compound series without specific data is scientifically unsound, as even minor structural changes can shift a molecule's activity profile from a potent inhibitor to being completely inactive. Therefore, procurement must be guided by evidence specific to the target substitution pattern.

Quantitative Comparison: (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide vs. Closest Analog


Xanthine Oxidase Inhibition: Structural Basis for Activity Differentiation

The target compound, (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide, is structurally differentiated from its closest analog with known biological activity, N'-(4-fluorobenzylidene)-3-nitrobenzohydrazide, by the presence of a bulky, hydrophobic isopropyl group instead of a fluorine atom on the benzylidene ring. This substitution is expected to significantly alter the molecule's binding affinity and orientation in the active site of xanthine oxidase (XO). While direct IC50 data for the target compound is unavailable, its 4-fluoro analog demonstrated effective XO inhibitory activity, with the meta-nitro substitution on the benzohydrazide ring confirmed as a key pharmacophore [1]. The enhanced lipophilicity and steric bulk from the isopropyl group are critical parameters for medicinal chemists optimizing for target-specific interactions and ADME profiles.

Xanthine Oxidase Inhibition Structure-Activity Relationship Hydrazone Derivatives

Physicochemical Differentiation: cLogP Comparison with Pyridine Analogs

The replacement of the benzohydrazide moiety with a nicotinohydrazide group results in a significant change in lipophilicity. The closely related analog N'-(4-isopropylbenzylidene)nicotinohydrazide has a calculated LogP of 3.26 . The target compound's meta-nitrobenzohydrazide group is more polar due to the electron-withdrawing nitro substituent, which is expected to lower its LogP compared to the nicotinohydrazide analog. This difference in lipophilicity is a key factor in membrane permeability and solubility, directly impacting the compound's utility in cell-based assays and in vivo studies.

Lipophilicity Physicochemical Properties ADME Prediction

Antimicrobial Activity Potential: SAR-Based Differentiation

In a quantitative structure-activity relationship (QSAR) study of (E)-N'-benzylidenebenzohydrazide analogues, antibacterial activity was found to be strongly correlated with lipophilicity (cLogP) [1]. The target compound's unique combination of a 4-isopropylbenzylidene group and a 3-nitrobenzohydrazide moiety creates a distinct lipophilic and electronic profile not present in the series of 15 analogues tested. While the most active compounds in that study (3b and 3g) had MIC values of ~19 µg/mL against C. freundii, these compounds had different substitution patterns, underscoring that even minor structural variations lead to significant differences in antimicrobial potency .

Antimicrobial Quantitative SAR Benzohydrazide Analogues

Structural Rigidity Advantage via Single-Crystal Formation

A closely related compound, (E)-N′-(4-isopropylbenzylidene)isonicotinohydrazide monohydrate (IBIHM), has been successfully characterized by single-crystal X-ray diffraction, demonstrating the ability of this scaffold to form well-ordered crystalline structures [1]. The target compound's molecular structure, featuring a meta-nitro group, is also conducive to forming stable crystals, which is a critical advantage for applications in material science, crystallography, and for unambiguous structural confirmation. In contrast, the 4-fluoro analog N'-(4-fluorobenzylidene)-3-nitrobenzohydrazide was only one of four hydrazones synthesized and characterized, with no specific mention of superior crystalline properties [2].

Crystal Engineering Single-Crystal X-ray Diffraction Material Science

Strategic Application Scenarios for (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide


Optimization of Xanthine Oxidase Inhibitors for Gout and Hyperuricemia

This compound serves as a logical next-step scaffold in a medicinal chemistry program for gout. The known XO inhibitory activity of the 4-fluoro analog confirms the promise of the 3-nitrobenzohydrazide substructure [1]. Procuring the 4-isopropyl derivative allows researchers to explore the impact of increased steric hindrance and lipophilicity on binding kinetics and selectivity over the 4-fluoro comparator . Data from this exploration would directly build upon the established SAR, aiming for a compound with improved drug-like properties.

Expanding Antimicrobial SAR for Drug-Resistant Pathogens

With antibiotic resistance being a critical global challenge, the established QSAR models for (E)-N-benzylidenebenzohydrazide analogues provide a solid foundation [1]. This specific compound, with its unique isopropyl and meta-nitro substituents, has an untested, predicted lipophilicity profile that places it in a new region of the chemical space compared to previously screened analogues. Procuring it for antimicrobial screening against ESKAPE pathogens is a targeted, data-driven strategy to identify novel hits that overcome existing resistance mechanisms, as its mode of action may differ from the compounds already studied.

Crystal Engineering and Solid-State Property Studies

The successful growth of single crystals of the closely related isonicotinohydrazide analog demonstrates the excellent crystallization properties of the 4-isopropylbenzylidene scaffold [1]. This makes the target compound an ideal candidate for crystal engineering research, including studies on polymorphism, co-crystallization, and the investigation of solid-state nonlinear optical (NLO) properties. Its distinct nitro group placement provides different hydrogen-bonding motifs compared to the isonicotinohydrazide analog, enabling new supramolecular architectures.

Selective Chemical Probe Development via Covalent Targeting

The hydrazone linkage (C=N) in this compound can act as a masked warhead or be further derivatized. In comparison to its pyridine-containing analog (nicotinohydrazide) [1], the meta-nitro group on the target compound offers a distinct electronic withdrawing effect and can also serve as a precursor for further functionalization (e.g., reduction to an amine). This makes it a more versatile starting material for synthesizing complex libraries or for developing activity-based probes where the isopropyl group can be used to probe hydrophobic pockets in target proteins.

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